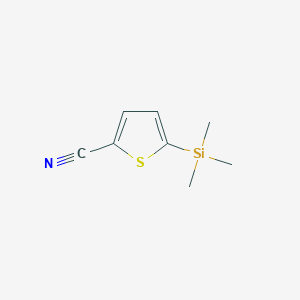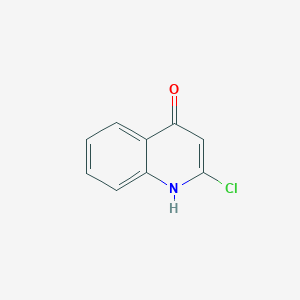
2-Cloroquinolin-4-ol
Descripción general
Descripción
2-Chloroquinolin-4-ol is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The compound 2-Chloroquinolin-4-ol is characterized by the presence of a chlorine atom at the second position and a hydroxyl group at the fourth position of the quinoline ring. This structural modification imparts unique chemical and biological properties to the compound.
Aplicaciones Científicas De Investigación
2-Chloroquinolin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for drug development.
Industry: 2-Chloroquinolin-4-ol is used in the production of dyes, pigments, and other materials.
Mecanismo De Acción
Target of Action
2-Chloroquinolin-4-ol is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives have been found to exhibit a broad range of biological activities, including antimicrobial, antimalarial, and anticancer properties . .
Mode of Action
Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death
Biochemical Pathways
One study suggests that a compound similar to 2-chloroquinolin-4-ol might interact with the pi3k/akt/mtor pathway proteins, which play a role in multiple cancers by regulating apoptosis and cell proliferation .
Pharmacokinetics
One source suggests that quinoline derivatives generally have high gi absorption and are bbb permeant .
Result of Action
Quinoline derivatives are known for their broad-spectrum biological activities, including antimicrobial, antimalarial, and anticancer properties .
Action Environment
It’s worth noting that the synthesis of quinoline derivatives can be influenced by various factors, including temperature and the presence of certain catalysts .
Análisis Bioquímico
Biochemical Properties
2-Chloroquinolin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of various xenobiotics . Additionally, 2-Chloroquinolin-4-ol has shown potential interactions with other biomolecules, such as DNA and RNA, affecting their synthesis and function .
Cellular Effects
The effects of 2-Chloroquinolin-4-ol on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, 2-Chloroquinolin-4-ol has demonstrated cytotoxic effects, leading to cell death . This compound also affects the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival .
Molecular Mechanism
At the molecular level, 2-Chloroquinolin-4-ol exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, it inhibits the enzyme squalene epoxidase, which is essential for sterol biosynthesis in fungi . This inhibition disrupts the fungal cell membrane, leading to cell death. Additionally, 2-Chloroquinolin-4-ol can induce changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloroquinolin-4-ol change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-Chloroquinolin-4-ol remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to adaptive responses in cells, such as increased expression of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of 2-Chloroquinolin-4-ol vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anticancer or antifungal activity . At high doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome without causing toxicity .
Metabolic Pathways
2-Chloroquinolin-4-ol is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . This interaction can affect metabolic flux and alter metabolite levels in cells. Additionally, 2-Chloroquinolin-4-ol can be metabolized into different products, which may have distinct biological activities .
Transport and Distribution
The transport and distribution of 2-Chloroquinolin-4-ol within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can cross the blood-brain barrier, indicating its potential effects on the central nervous system . The compound’s distribution within tissues can influence its localization and accumulation, affecting its overall activity .
Subcellular Localization
2-Chloroquinolin-4-ol exhibits specific subcellular localization, which can impact its activity and function. It has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct 2-Chloroquinolin-4-ol to specific compartments or organelles, influencing its biological effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroquinolin-4-ol typically involves the chlorination of quinolin-4-ol. One common method is the reaction of quinolin-4-ol with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of the hydroxyl group with a chlorine atom.
Industrial Production Methods: In an industrial setting, the production of 2-Chloroquinolin-4-ol can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloroquinolin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form 2-chloroquinoline.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: 2-Chloroquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
2-Chloroquinoline: Lacks the hydroxyl group at the fourth position.
4-Hydroxyquinoline: Lacks the chlorine atom at the second position.
2,4-Dichloroquinoline: Contains an additional chlorine atom at the fourth position.
Uniqueness: 2-Chloroquinolin-4-ol is unique due to the presence of both a chlorine atom and a hydroxyl group on the quinoline ring. This dual functionality imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives.
Propiedades
IUPAC Name |
2-chloro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-5-8(12)6-3-1-2-4-7(6)11-9/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFLMSYIISDCLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593033 | |
| Record name | 2-Chloroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771555-21-6 | |
| Record name | 2-Chloroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




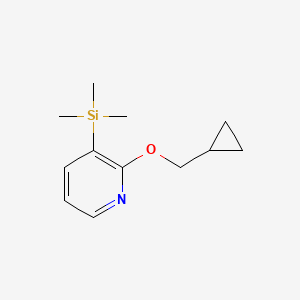

![[4-(3,4-Dichlorophenyl)Phenyl]Methylamine Hydrochloride](/img/structure/B1356797.png)
![[4-(2-Chlorophenyl)phenyl]methylamine hydrochloride](/img/structure/B1356800.png)
![2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethylamine hcl](/img/structure/B1356801.png)
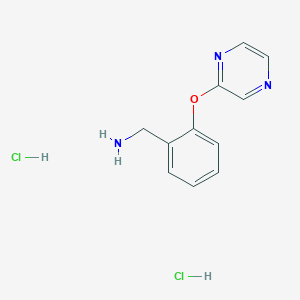
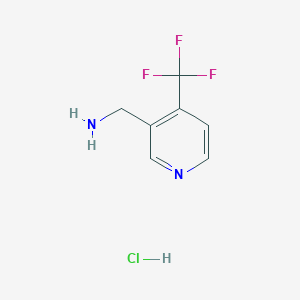
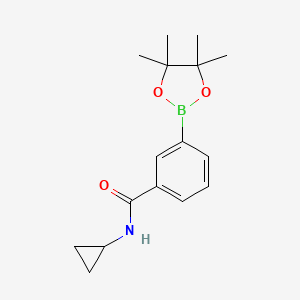
![N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine](/img/structure/B1356808.png)
